1-Bromo-4-(isopropylsulfinyl)benzene
Overview
Description
1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound with the molecular formula C9H11BrOS. It is a derivative of benzene, where a bromine atom and an isopropylsulfinyl group are substituted at the para positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(isopropylsulfinyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(isopropylsulfinyl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, ensuring the selective substitution of the bromine atom at the para position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(isopropylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Oxidation and Reduction: The isopropylsulfinyl group can be oxidized to sulfone or reduced to sulfide using suitable oxidizing or reducing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield derivatives like 4-(isopropylsulfinyl)phenol or 4-(isopropylsulfinyl)aniline.
- Oxidation results in the formation of 1-Bromo-4-(isopropylsulfonyl)benzene.
- Reduction leads to 1-Bromo-4-(isopropylthio)benzene .
Scientific Research Applications
1-Bromo-4-(isopropylsulfinyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(isopropylsulfinyl)benzene involves its interaction with specific molecular targets. The bromine atom and isopropylsulfinyl group can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound. The sulfinyl group can also undergo redox reactions, modulating the compound’s chemical behavior .
Comparison with Similar Compounds
- 1-Bromo-4-(methylsulfinyl)benzene
- 1-Bromo-4-(ethylsulfinyl)benzene
- 1-Bromo-4-(propylsulfinyl)benzene
Uniqueness: 1-Bromo-4-(isopropylsulfinyl)benzene is unique due to the presence of the isopropylsulfinyl group, which imparts distinct steric and electronic effects compared to its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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